4-Bromo-2-chlorobenzenesulfonyl chloride

Vue d'ensemble

Description

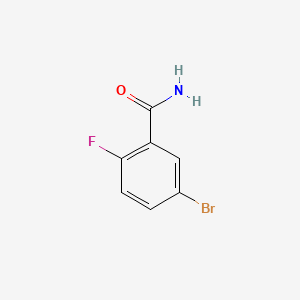

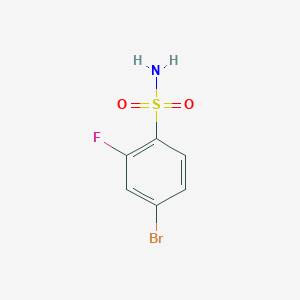

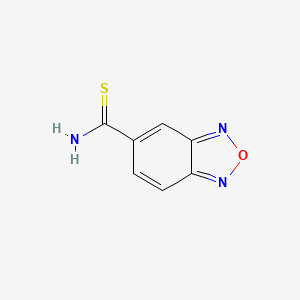

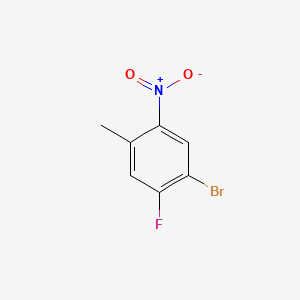

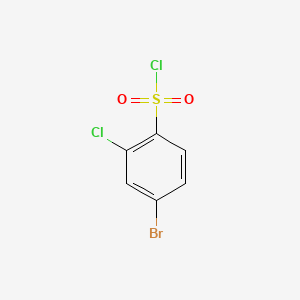

4-Bromo-2-chlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3BrCl2O2S . It has been used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .

Molecular Structure Analysis

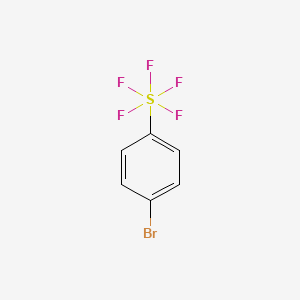

The molecular structure of 4-Bromo-2-chlorobenzenesulfonyl chloride consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a sulfonyl chloride group . The exact mass of the molecule is 287.84142 g/mol .Physical And Chemical Properties Analysis

4-Bromo-2-chlorobenzenesulfonyl chloride is a white to pale cream crystalline powder . It has a molecular weight of 289.96 g/mol . The compound has a melting point range of 76-81 °C .Applications De Recherche Scientifique

Synthesis of Oligonucleotides

4-Bromo-2-chlorobenzenesulfonyl chloride: is utilized as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides . This application is crucial in the field of genetic engineering and molecular biology, where oligonucleotides serve as primers for DNA amplification, probes for detecting specific DNA sequences, and tools for gene editing.

Protection of Amines

The compound is employed in the protection of amines as 4-bromobenzenesulfonamides . Protecting groups are essential in synthetic chemistry to prevent certain functional groups from reacting prematurely. This application is particularly important in peptide synthesis, where selective deprotection allows for the sequential construction of complex molecules.

Synthesis of Phenylboronic Acids

It is used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . Phenylboronic acids are valuable intermediates in organic synthesis and are used in Suzuki coupling reactions to form carbon-carbon bonds. This application has implications in the development of pharmaceuticals and fine chemicals.

Activation of Carboxylic Acids

4-Bromo-2-chlorobenzenesulfonyl chloride: can activate carboxylic acids, transforming them into more reactive intermediates for subsequent chemical reactions . This process is beneficial in creating esters and amides, which are fundamental structures in many drugs and biological molecules.

Sulfonylation Reactions

The compound is involved in sulfonylation reactions, where it introduces the sulfonyl group into other molecules . Sulfonylation is a key step in synthesizing sulfonamide-based drugs, which are a class of antimicrobials.

Material Science Applications

In material science, 4-Bromo-2-chlorobenzenesulfonyl chloride can be used to modify the surface properties of materials . For instance, it can be used to introduce sulfonyl groups onto polymers, altering their solubility, thermal stability, and chemical resistance.

Analytical Chemistry

In analytical chemistry, derivatives of 4-Bromo-2-chlorobenzenesulfonyl chloride can be used as reagents for the detection and quantification of amines and other compounds . This application is vital in environmental monitoring and pharmaceutical quality control.

Catalyst and Ligand Synthesis

Lastly, this compound is instrumental in synthesizing catalysts and ligands used in various organic transformations . Catalysts derived from 4-Bromo-2-chlorobenzenesulfonyl chloride can enhance reaction rates and selectivity, which is beneficial in industrial chemical processes.

Safety and Hazards

4-Bromo-2-chlorobenzenesulfonyl chloride is classified as a skin corrosive and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to use personal protective equipment when handling it . In case of ingestion or inhalation, immediate medical attention is required .

Mécanisme D'action

Target of Action

4-Bromo-2-chlorobenzenesulfonyl chloride is a chemical compound used in various biochemical research .

Mode of Action

It is known that sulfonyl chlorides, in general, are reactive and can undergo various chemical reactions, including nucleophilic substitution and addition reactions .

Biochemical Pathways

It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .

Result of Action

It is used in the synthesis of 4-(n-allylsulfamoyl)phenylboronic acid , indicating that it can participate in the formation of various organic compounds.

Action Environment

The action, efficacy, and stability of 4-Bromo-2-chlorobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in a cool, dry, well-ventilated area . It is also recommended to use this compound under inert gas and ensure adequate ventilation during use .

Propriétés

IUPAC Name |

4-bromo-2-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECYEHWJPRPCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370491 | |

| Record name | 4-Bromo-2-chlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chlorobenzenesulfonyl chloride | |

CAS RN |

351003-52-6 | |

| Record name | 4-Bromo-2-chlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chlorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.